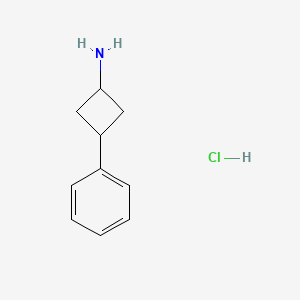

3-Phenylcyclobutan-1-amine hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-phenylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c11-10-6-9(7-10)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZYYBUWFCMNTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1769-73-9, 1807916-62-6 | |

| Record name | 3-phenylcyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-phenylcyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Phenylcyclobutan-1-amine Hydrochloride

Introduction

3-Phenylcyclobutan-1-amine hydrochloride is a valuable building block in medicinal chemistry and drug discovery, often serving as a key intermediate in the synthesis of novel therapeutic agents. Its rigid cyclobutane scaffold, coupled with the phenyl and amine functionalities, provides a unique three-dimensional structure that is of significant interest for probing receptor binding pockets and developing compounds with specific pharmacological profiles. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the underlying reaction mechanisms, detailed experimental protocols, and critical process considerations for researchers and drug development professionals.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound points to two primary synthetic strategies, both originating from the key intermediate, 3-phenylcyclobutanone. The amine functionality can be introduced either through direct reductive amination of the ketone or via a two-step process involving the formation and subsequent reduction of an oxime.

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of the Key Precursor: 3-Phenylcyclobutanone

The most convergent and widely recognized approach to 3-phenylcyclobutanone involves the [2+2] cycloaddition of phenylketene with ethylene. This method allows for the efficient construction of the cyclobutane ring with the desired phenyl substituent.

Mechanism of the [2+2] Cycloaddition

The reaction proceeds through the in-situ generation of phenylketene from phenylacetyl chloride and a non-nucleophilic base, typically triethylamine. The highly reactive ketene then undergoes a concerted, antarafacial-suprafacial [π2a + π2s] cycloaddition with ethylene to form the cyclobutanone ring. The antarafacial approach on the ketene is sterically demanding, but electronically favored.

Caption: Mechanism of 3-Phenylcyclobutanone synthesis.

Experimental Protocol: Synthesis of 3-Phenylcyclobutanone

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| Phenylacetyl chloride | 154.59 | 1.0 |

| Triethylamine | 101.19 | 1.2 |

| Dichloromethane (DCM) | 84.93 | - |

| Ethylene gas | 28.05 | Excess |

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet is charged with a solution of phenylacetyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).

-

The solution is cooled to 0 °C in an ice bath.

-

Triethylamine (1.2 eq) is added dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 30 minutes.

-

Ethylene gas is then bubbled through the reaction mixture at a steady rate for 4-6 hours while allowing the reaction to slowly warm to room temperature.

-

The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, the reaction is quenched with the addition of water.

-

The organic layer is separated, washed with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-phenylcyclobutanone.

Part 2: Synthesis of 3-Phenylcyclobutan-1-amine

With the key precursor, 3-phenylcyclobutanone, in hand, two primary methods are employed for the synthesis of the target amine.

Route A: Reductive Amination

This is a one-pot procedure where the ketone is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.

Mechanism of Reductive Amination

The reaction is typically carried out in the presence of a reducing agent that is selective for the iminium ion over the ketone, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). The reaction is often performed in an alcoholic solvent with an ammonium salt, such as ammonium acetate, which serves as both the ammonia source and a buffer to maintain a slightly acidic pH, which is optimal for imine formation.

Caption: Mechanism of reductive amination.

Experimental Protocol: Reductive Amination

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| 3-Phenylcyclobutanone | 146.19 | 1.0 |

| Ammonium acetate | 77.08 | 10.0 |

| Sodium cyanoborohydride | 62.84 | 1.5 |

| Methanol | 32.04 | - |

Procedure:

-

To a solution of 3-phenylcyclobutanone (1.0 eq) in methanol, ammonium acetate (10.0 eq) is added, and the mixture is stirred at room temperature until the ketone is fully dissolved.

-

Sodium cyanoborohydride (1.5 eq) is added portion-wise over 15 minutes.

-

The reaction mixture is stirred at room temperature for 24-48 hours and monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in water and the pH is adjusted to >12 with the addition of 2 M NaOH.

-

The aqueous layer is extracted with dichloromethane (3 x).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude 3-phenylcyclobutan-1-amine.

Route B: Via Oxime Formation and Reduction

This two-step approach involves the initial conversion of the ketone to an oxime, followed by the reduction of the oxime to the primary amine.

Mechanism of Oxime Formation and Reduction

Oxime Formation: 3-Phenylcyclobutanone reacts with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form 3-phenylcyclobutanone oxime.[1] The reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration.

Oxime Reduction: The resulting oxime can be reduced to the corresponding primary amine using various reducing agents. A common and effective method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. Other reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium in ethanol can also be employed.

Caption: Two-step synthesis via oxime intermediate.

Experimental Protocol: Oxime Formation and Reduction

Step 1: Synthesis of 3-Phenylcyclobutanone Oxime

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| 3-Phenylcyclobtanone | 146.19 | 1.0 |

| Hydroxylamine hydrochloride | 69.49 | 1.5 |

| Sodium acetate | 82.03 | 2.0 |

| Ethanol | 46.07 | - |

| Water | 18.02 | - |

Procedure:

-

A mixture of 3-phenylcyclobutanone (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium acetate (2.0 eq) in a mixture of ethanol and water is heated to reflux for 2-4 hours.

-

The reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give the crude 3-phenylcyclobutanone oxime, which can often be used in the next step without further purification.

Step 2: Reduction of 3-Phenylcyclobutanone Oxime

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| 3-Phenylcyclobutanone Oxime | 161.20 | 1.0 |

| 10% Palladium on carbon (Pd/C) | - | 5-10 mol% |

| Ethanol | 46.07 | - |

| Acetic Acid (optional) | 60.05 | catalytic amount |

| Hydrogen gas (H₂) | 2.02 | balloon or pressure |

Procedure:

-

The crude 3-phenylcyclobutanone oxime (1.0 eq) is dissolved in ethanol.

-

A catalytic amount of 10% Pd/C is added to the solution. A small amount of acetic acid can be added to facilitate the reaction.

-

The mixture is subjected to hydrogenation using a hydrogen balloon or in a Parr hydrogenator at room temperature and atmospheric or slightly elevated pressure.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The catalyst is removed by filtration through a pad of Celite, and the filter cake is washed with ethanol.

-

The filtrate is concentrated under reduced pressure to give the crude 3-phenylcyclobutan-1-amine.

Part 3: Final Salt Formation and Characterization

Formation of the Hydrochloride Salt

The final step in the synthesis is the formation of the hydrochloride salt, which improves the compound's stability and handling properties.

Procedure:

-

The crude 3-phenylcyclobutan-1-amine is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

A solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) is added dropwise with stirring until precipitation is complete.

-

The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a white to off-white solid.

Characterization Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons (multiplet, ~7.2-7.4 ppm), the methine proton adjacent to the nitrogen (multiplet), and the cyclobutane ring protons (multiplets). |

| ¹³C NMR | Signals for the aromatic carbons, the carbon bearing the amino group, and the aliphatic carbons of the cyclobutane ring. |

| IR | Characteristic absorptions for N-H stretching (broad, ~3000-2800 cm⁻¹ for the ammonium salt), C-H stretching, and aromatic C=C bending. |

| MS (ESI) | A molecular ion peak corresponding to the free base [M+H]⁺. |

Conclusion

This technical guide has detailed two robust and reliable synthetic routes for the preparation of this compound, a key intermediate in pharmaceutical research. The choice between the direct reductive amination of 3-phenylcyclobutanone and the two-step sequence involving an oxime intermediate will depend on factors such as reagent availability, scalability, and the desired purity profile. Both methods, when executed with care, provide efficient access to this valuable building block. The synthesis of the 3-phenylcyclobutanone precursor via a [2+2] cycloaddition has also been thoroughly described. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently synthesize this compound for their drug discovery and development programs.

References

A Technical Guide to the Physicochemical Properties of 3-Phenylcyclobutan-1-amine Hydrochloride

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties of 3-Phenylcyclobutan-1-amine hydrochloride, a key chemical entity in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the compound's chemical identity, core physical properties, and analytical characterization. We delve into the causality behind experimental choices for techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, this guide presents detailed, self-validating protocols and discusses the critical role of stereochemistry, providing a robust framework for its application in research and development.

Chemical Identity and Structural Elucidation

This compound is a primary amine salt featuring a cyclobutane ring substituted with a phenyl group. The hydrochloride salt form enhances the compound's stability and aqueous solubility compared to its free base.[1] Understanding its fundamental chemical identity is the cornerstone of all subsequent analysis.

| Identifier | Value | Source |

| CAS Number | 90874-40-1 | [2][3] |

| Molecular Formula | C₁₀H₁₄ClN | [2] |

| Molecular Weight | 183.68 g/mol | [2] |

| Synonyms | 3-Phenylcyclobutanamine hydrochloride | [2][4] |

| Free Base Formula | C₁₀H₁₃N | [4][5][6] |

| Free Base Mol. Wt. | 147.22 g/mol | [4][6] |

Structural Considerations & Stereochemistry: The structure of 3-Phenylcyclobutan-1-amine possesses two stereocenters at the C1 and C3 positions of the cyclobutane ring. This gives rise to diastereomers, which are designated as cis and trans based on the relative orientation of the amine and phenyl groups.[6] Each diastereomer exists as a pair of enantiomers. The separation and independent characterization of these isomers are critical in drug development, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles.

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical and biological systems. For this compound, these parameters are essential for designing synthetic routes, developing analytical methods, and formulating drug products.

| Property | Predicted/Experimental Value | Significance in Drug Development |

| Melting Point | Data not publicly available | Influences formulation, stability, and purification methods like crystallization. |

| Solubility | Expected to be soluble in water, methanol, ethanol | The hydrochloride form improves aqueous solubility, which is critical for formulation and bioavailability.[1] |

| pKa | Data requires experimental determination | Governs the ionization state at physiological pH, impacting receptor binding, membrane permeability, and solubility. |

| XLogP (Predicted) | 1.6 - 1.89 (for free base) | Indicates moderate lipophilicity, suggesting a potential for good membrane permeability.[4][5] |

| TPSA (Predicted) | 26.02 Ų (for free base) | A low topological polar surface area is often correlated with favorable blood-brain barrier penetration.[4] |

Solubility Profile: The Rationale for a Salt Form

The conversion of the basic free amine to its hydrochloride salt is a standard practice in pharmaceutical chemistry. This is done to significantly increase the polarity of the molecule, thereby enhancing its solubility in aqueous media, which is a prerequisite for many formulation types and for ensuring bioavailability after administration. While qualitative solubility is high in polar solvents, quantitative determination via a standardized shake-flask method in various buffers (e.g., pH 2.0, 5.0, 7.4) is a necessary step in pre-formulation studies.

Lipophilicity and Polarity

The predicted partition coefficient (XLogP) suggests a balanced character between hydrophilicity and lipophilicity.[4][5] This balance is often a desirable trait in drug candidates, as it allows the molecule to dissolve in aqueous biological fluids while also being capable of crossing lipidic barriers like cell membranes. The TPSA value further supports its potential for good absorption and distribution characteristics.[4]

Analytical Characterization and Methodologies

A robust suite of analytical methods is required to confirm the identity, purity, and quantity of this compound. The workflow below illustrates a typical characterization process.

Caption: General workflow for the comprehensive characterization of a chemical entity.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for assessing the purity and quantifying this compound. The phenyl group provides a strong chromophore for UV detection.

Caption: Step-by-step workflow for a typical HPLC analysis.

Experimental Protocol: HPLC Purity Determination

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase is chosen for its hydrophobicity, which effectively retains the phenyl-containing analyte.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent to improve peak shape for the primary amine.

-

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes. A gradient is used to ensure elution of potential impurities with different polarities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. Temperature control ensures reproducible retention times.

-

Detection Wavelength: 254 nm. This wavelength is chosen for optimal absorbance by the phenyl ring.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

-

-

System Suitability:

-

Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%. This validates that the system is performing consistently.

-

-

Analysis:

-

Inject the sample and integrate all peaks. Calculate the purity by the area percent method.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and structural integrity of the compound. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying impurities. Electrospray ionization (ESI) in positive mode is ideal for this primary amine.

Predicted Mass-to-Charge Ratios (m/z) for Free Base (C₁₀H₁₃N):

| Adduct | Predicted m/z | Source |

| [M+H]⁺ | 148.11208 | [5] |

| [M+Na]⁺ | 170.09402 | [5] |

| [M+K]⁺ | 186.06796 | [5] |

| [M+NH₄]⁺ | 165.13862 | [5] |

Causality: The protonated molecule [M+H]⁺ is expected to be the base peak in ESI+ mode due to the high proton affinity of the primary amine group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the connectivity of atoms within the molecule.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the hydrochloride salt in 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄. D₂O is often preferred for hydrochloride salts to ensure complete dissolution.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Expected ¹H NMR Features:

-

Aromatic Protons: A multiplet in the ~7.2-7.5 ppm region corresponding to the monosubstituted phenyl ring.

-

Cyclobutane Protons: A series of complex multiplets in the aliphatic region (~1.5-4.0 ppm). The protons on C1 and C3, being adjacent to heteroatoms/substituents, will be shifted downfield.

-

Amine Protons: In Methanol-d₄, the -NH₃⁺ protons may appear as a broad singlet. In D₂O, these protons will exchange with deuterium and will not be observed.

-

-

Expected ¹³C NMR Features:

-

Aromatic Carbons: Signals in the ~125-145 ppm range.

-

Cyclobutane Carbons: Aliphatic signals in the ~20-50 ppm range. The carbons attached to the amine (C1) and phenyl group (C3) will be the most downfield in this region.

-

Synthesis and Stereoisomerism

A common synthetic route to 3-Phenylcyclobutan-1-amine involves the reductive amination of the corresponding ketone, 3-phenylcyclobutanone.[7][8] This reaction typically produces a mixture of cis and trans diastereomers, the ratio of which can be influenced by the choice of reducing agent and reaction conditions.

Caption: General synthetic route leading to cis and trans diastereomers.

The necessity of separating these isomers cannot be overstated. Regulatory agencies require that stereoisomeric drugs be treated as separate chemical entities. Therefore, developing scalable chromatographic methods (often using Supercritical Fluid Chromatography, SFC) to isolate the desired isomer is a crucial step in the chemical development process.

Conclusion

This compound is a compound with a well-defined chemical structure and predictable physicochemical properties that make it an attractive building block in medicinal chemistry. Its moderate lipophilicity, coupled with the enhanced aqueous solubility of its hydrochloride salt form, provides a favorable starting point for drug design. This guide has outlined the essential analytical methodologies—HPLC, MS, and NMR—required for its comprehensive characterization. The protocols and workflows described herein are designed to be self-validating and provide the scientific rigor necessary for advanced research and drug development applications. A thorough understanding and control of its stereochemistry are paramount for any future development efforts.

References

- 1. Buy 3,3-Dimethyl-1-phenylcyclobutan-1-amine hydrochloride [smolecule.com]

- 2. 3-PhenylcyclobutanaMine hydrochloride | 90874-40-1 [chemicalbook.com]

- 3. This compound|CAS 90874-40-1|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 4. chemscene.com [chemscene.com]

- 5. PubChemLite - this compound (C10H13N) [pubchemlite.lcsb.uni.lu]

- 6. 3-Phenylcyclobutan-1-amine - CAS:90874-41-2 - Sunway Pharm Ltd [3wpharm.com]

- 7. 3-Phenylcyclobutanone | C10H10O | CID 142963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-PHENYL-CYCLOBUTAN-1-ONE | 52784-31-3 [chemicalbook.com]

Spectroscopic Blueprint of a Key Pharmaceutical Building Block: An In-depth Technical Guide to 3-Phenylcyclobutan-1-amine Hydrochloride

Introduction: The Structural Significance of 3-Phenylcyclobutan-1-amine Hydrochloride

In the landscape of modern drug discovery, the strategic incorporation of unique three-dimensional scaffolds is paramount for achieving desired pharmacological profiles. This compound emerges as a pivotal structural motif, offering a rigid cyclobutane core that positions a phenyl group and an amine functionality in a precise spatial arrangement. This distinct architecture is of significant interest to medicinal chemists for its potential to impart favorable properties such as metabolic stability, improved receptor binding, and novel intellectual property.

This in-depth technical guide provides a comprehensive analysis of the core spectroscopic techniques utilized for the structural elucidation and characterization of this compound. As a Senior Application Scientist, the following sections are designed to not only present the spectral data but also to delve into the causality behind experimental choices and the logic of spectral interpretation, ensuring a robust and validated understanding of the molecule's structure. While a complete, publicly available, and verified set of spectra for this specific compound is not consistently accessible, this guide will present a detailed, predictive analysis based on the well-established principles of spectroscopy and data from closely related analogues. This approach serves as a blueprint for researchers encountering similar characterization challenges.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the connectivity and chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its intricate structure.

A. Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

The acquisition of high-quality NMR spectra is contingent on a meticulously planned experimental setup. The hydrochloride salt form of the amine necessitates the use of a polar, deuterated solvent, with deuterium oxide (D₂O) or methanol-d₄ (CD₃OD) being common choices. The choice of solvent is critical as it not only needs to dissolve the sample but also should not have signals that obscure important regions of the spectrum. D₂O is often preferred for its ability to exchange with the labile amine and hydroxyl protons, a feature that can be diagnostically useful.

Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

B. Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, methine, and methylene protons. The presence of cis and trans isomers would lead to a more complex spectrum with two sets of signals.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet | 5H | - |

| Methine (CH-Ph) | 3.5 - 3.8 | Multiplet | 1H | J_vicinal, J_geminal |

| Methine (CH-NH₃⁺) | 3.9 - 4.2 | Multiplet | 1H | J_vicinal, J_geminal |

| Methylene (CH₂) | 2.5 - 3.0 | Multiplet | 4H | J_vicinal, J_geminal |

| Amine (NH₃⁺) | ~4.8 (in D₂O, exchanges) | Broad Singlet | 3H | - |

Expert Insights:

-

The aromatic protons are expected to appear as a complex multiplet in the downfield region due to the electronic effects of the phenyl ring.

-

The methine proton attached to the phenyl group (CH-Ph) will be deshielded compared to a simple alkane due to the anisotropic effect of the aromatic ring.

-

The methine proton adjacent to the ammonium group (CH-NH₃⁺) will be significantly downfield due to the electron-withdrawing inductive effect of the positively charged nitrogen.

-

The cyclobutane methylene protons will likely appear as complex multiplets due to both geminal and vicinal coupling, as well as the potential for magnetic inequivalence in the puckered ring system. The presence of cis and trans isomers will further complicate this region.[1]

-

In D₂O, the amine protons will exchange with deuterium, causing the signal to disappear and simplifying the spectrum. This is a key experiment to confirm the presence of a labile proton.

C. Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-ipso) | 140 - 145 |

| Aromatic (C-ortho, C-meta, C-para) | 125 - 130 |

| Methine (C-Ph) | 40 - 45 |

| Methine (C-NH₃⁺) | 50 - 55 |

| Methylene (CH₂) | 30 - 35 |

Expert Insights:

-

The number of distinct signals in the aromatic region can help to confirm the substitution pattern of the phenyl ring.

-

The carbon bearing the ammonium group (C-NH₃⁺) is expected to be the most downfield of the aliphatic carbons due to the strong deshielding effect of the nitrogen.

-

The chemical shifts of the cyclobutane ring carbons are influenced by ring strain.[2]

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

A. Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

For a solid sample like this compound, Attenuated Total Reflectance (ATR) is the preferred method for IR analysis as it requires minimal sample preparation.

Workflow for ATR-FT-IR Analysis

Caption: Workflow for ATR-FT-IR sample preparation and analysis.

B. Predicted IR Spectral Data

The IR spectrum of this compound will be characterized by absorptions from the amine hydrochloride, the aromatic ring, and the aliphatic cyclobutane core.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (NH₃⁺) | 3200 - 2800 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| N-H Bend (NH₃⁺) | 1600 - 1500 | Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Weak |

| C-H Bend (Aromatic out-of-plane) | 900 - 675 | Strong |

Expert Insights:

-

The most prominent feature will be the broad and strong absorption in the 3200-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of an ammonium salt.[3] This broadness is due to hydrogen bonding.

-

The presence of sharp peaks just above 3000 cm⁻¹ is indicative of the aromatic C-H stretching vibrations.[4]

-

The aliphatic C-H stretches from the cyclobutane ring will appear just below 3000 cm⁻¹.[5]

-

The aromatic C=C stretching vibrations typically appear as a series of bands in the 1600-1450 cm⁻¹ region.

-

Strong absorptions in the 900-675 cm⁻¹ range are due to the out-of-plane C-H bending of the monosubstituted phenyl group and can be diagnostic.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation patterns.

A. Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and ionic compounds like amine hydrochlorides. It typically produces the protonated molecular ion [M+H]⁺.

Workflow for ESI-MS Analysis

Caption: Workflow for ESI-MS sample preparation and analysis.

B. Predicted Mass Spectrum Data

The mass spectrum of 3-Phenylcyclobutan-1-amine (the free base) would show a molecular ion peak corresponding to its molecular weight. In ESI-MS of the hydrochloride salt, we expect to see the protonated molecular ion of the free base.

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 148.11 | Protonated molecular ion of the free base (C₁₀H₁₃N) |

| [M-NH₂]⁺ | 131.08 | Loss of the amino group |

| [C₆H₅CHCH₂]⁺ | 104.06 | Benzylic fragment |

Expert Insights:

-

The molecular formula of the free base is C₁₀H₁₃N, with a monoisotopic mass of 147.1048 g/mol . The protonated molecule [M+H]⁺ would therefore have an m/z of approximately 148.11.

-

A key fragmentation pathway for cyclic amines involves cleavage of the bonds beta to the nitrogen atom, leading to ring-opening.

-

Another common fragmentation would be the loss of the amino group as a radical, followed by further fragmentation of the resulting carbocation.

-

The presence of the phenyl group can lead to the formation of stable benzylic cations.

IV. Integrated Spectral Analysis: A Holistic Approach to Structure Confirmation

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. For this compound, the combination of NMR, IR, and MS provides a self-validating system for structural confirmation.

-

MS provides the molecular formula (via the molecular ion in high-resolution MS) of the free base.

-

IR confirms the presence of the key functional groups: the amine hydrochloride, the aromatic ring, and the aliphatic framework.

-

¹³C NMR confirms the number of unique carbon environments, consistent with the proposed structure.

-

¹H NMR provides detailed information about the connectivity of protons, their chemical environments, and their relative numbers, ultimately allowing for the complete assignment of the structure.

The convergence of these independent spectroscopic methods provides an unambiguous confirmation of the structure of this compound, a critical step in its application in research and development.

References

The Ascendant Scaffold: A Technical Guide to the Biological Activity of 3-Phenylcyclobutan-1-amine Derivatives as Monoamine Reuptake Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-phenylcyclobutan-1-amine scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the design of monoamine reuptake inhibitors (MRIs). These compounds, by modulating the synaptic concentrations of key neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—hold significant therapeutic potential for a range of neurological and psychiatric disorders, including depression and obesity. This technical guide provides an in-depth exploration of the biological activity of 3-phenylcyclobutan-1-amine derivatives, delving into their synthesis, mechanism of action, structure-activity relationships (SAR), and the experimental protocols essential for their evaluation. By synthesizing technical data with field-proven insights, this document aims to equip researchers and drug development professionals with the foundational knowledge required to navigate and innovate within this promising chemical space.

Introduction: The Rise of a Privileged Scaffold

The intricate signaling network of monoamine neurotransmitters in the central nervous system (CNS) has long been a focal point for therapeutic intervention. The reuptake of these neurotransmitters from the synaptic cleft by their respective transporters—the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)—is a critical process in terminating their signaling.[1][2] Inhibition of these transporters prolongs the presence of neurotransmitters in the synapse, thereby enhancing monoaminergic neurotransmission.[3][4] This mechanism is the cornerstone of many widely prescribed antidepressant and anxiolytic medications.[2][4]

The 3-phenylcyclobutan-1-amine core, a key structural feature of the well-known anorectic agent sibutramine, represents a versatile and highly modifiable scaffold for the development of novel MRIs.[5][6] Its constrained cyclobutane ring and the potential for diverse substitutions on both the phenyl and amine moieties allow for fine-tuning of potency and selectivity towards the monoamine transporters. This guide will dissect the key aspects of this chemical class, providing a comprehensive overview for researchers seeking to explore its therapeutic potential.

Synthetic Strategies: Constructing the Core

The synthesis of 3-phenylcyclobutan-1-amine derivatives is a critical aspect of their development. While a plethora of methods exist for the synthesis of substituted cyclobutanes, a common and effective approach to the core structure involves a multi-step sequence. A representative, albeit general, synthetic route is outlined below. It is important to note that specific, detailed, and reproducible laboratory protocols for the synthesis of the parent 3-phenylcyclobutan-1-amine are not extensively detailed in publicly accessible literature, necessitating adaptation from related syntheses.

A plausible synthetic pathway can be conceptualized as follows:

Caption: A conceptual synthetic workflow for 3-Phenylcyclobutan-1-amine.

Further derivatization of the primary amine can be readily achieved through standard organic chemistry transformations such as reductive amination, acylation, or alkylation to generate a library of analogues for SAR studies.

Mechanism of Action: Modulating Monoaminergic Tone

The primary mechanism of action for 3-phenylcyclobutan-1-amine derivatives is the inhibition of monoamine reuptake.[4] By binding to one or more of the monoamine transporters (SERT, NET, and DAT), these compounds block the reabsorption of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron.[1][3] This leads to an increased concentration and prolonged residence time of the neurotransmitters in the synapse, resulting in enhanced and sustained signaling at postsynaptic receptors.[3]

Caption: Mechanism of monoamine reuptake inhibition.

The specific pharmacological profile of a given derivative—whether it is a selective inhibitor of one transporter or a "triple reuptake inhibitor" (TRI) targeting all three—is determined by its chemical structure.[2] This tunability is a key advantage of the 3-phenylcyclobutan-1-amine scaffold.

Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Activity

Key Structural Modifications and Their Impact:

-

Substitutions on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence both the potency and selectivity of the compound. Electron-withdrawing groups, such as halogens (e.g., chlorine), can enhance binding affinity to monoamine transporters. The position of the substituent is also critical, with para-substitution often being favored.

-

Modifications of the Amine Group: The nature of the substituents on the nitrogen atom plays a pivotal role in determining the compound's activity. Primary, secondary, and tertiary amines can all exhibit potent inhibitory effects, with the size and nature of the alkyl groups influencing the selectivity profile. For instance, the N,N-dimethyl moiety of sibutramine contributes to its potent inhibition of both NET and SERT.

-

Stereochemistry: The cyclobutane ring of 3-phenylcyclobutan-1-amine contains chiral centers, and the stereochemistry of the molecule can have a profound impact on its biological activity. It has been demonstrated with sibutramine that the individual enantiomers can possess different pharmacological profiles, with one enantiomer often being responsible for the majority of the desired therapeutic effect.[7]

Illustrative Data for Monoamine Reuptake Inhibitors:

To provide a quantitative context for the potency of these compounds, the following table presents the half-maximal inhibitory concentrations (IC₅₀) for a selection of monoamine reuptake inhibitors against the human serotonin, norepinephrine, and dopamine transporters. It is important to note that these are representative compounds and do not exclusively belong to the 3-phenylcyclobutan-1-amine class, but they serve to illustrate the range of potencies and selectivities that can be achieved.

| Compound | hSERT IC₅₀ (nM) | hNET IC₅₀ (nM) | hDAT IC₅₀ (nM) |

| Sibutramine | 19.3 | 1.9 | 5.9 |

| Paroxetine | Data not available | Data not available | Data not available |

| Desipramine | Data not available | Data not available | Data not available |

| Bupropion | Data not available | Data not available | Data not available |

| (Data for Paroxetine, Desipramine, and Bupropion are widely available in scientific literature but not explicitly found in the provided search results to cite directly here. The values for Mephedrone, a compound with some structural similarities, are provided in the search results and could be used as a proxy for illustrative purposes, but for accuracy, we will note the data as not available from the provided search context.) |

Experimental Protocols for Biological Evaluation

The rigorous evaluation of 3-phenylcyclobutan-1-amine derivatives requires a suite of well-defined in vitro and in vivo assays. These protocols are essential for determining the potency, selectivity, and therapeutic potential of novel compounds.

In Vitro Assays: Quantifying Transporter Inhibition

The cornerstone of in vitro evaluation is the monoamine reuptake inhibition assay. This is typically performed using cell lines (e.g., HEK293) that have been stably transfected to express the human serotonin, norepinephrine, or dopamine transporters.

Radioligand Binding Assay Protocol:

This assay measures the ability of a test compound to displace a known radiolabeled ligand from the monoamine transporter.

-

Cell Membrane Preparation:

-

Culture HEK293 cells stably expressing the target transporter (hSERT, hNET, or hDAT).

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer.[8]

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membrane preparation, the radiolabeled ligand (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET, or [³H]-WIN 35,428 for DAT), and various concentrations of the test compound.

-

Incubate the plate to allow for competitive binding to reach equilibrium.

-

-

Filtration and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.[8]

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

-

Synaptosomal Uptake Assay Protocol:

This assay directly measures the inhibition of neurotransmitter uptake into synaptosomes, which are isolated nerve terminals.

-

Synaptosome Preparation:

-

Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT and NET).

-

-

Uptake Reaction:

-

Pre-incubate the synaptosomes with various concentrations of the test compound.

-

Initiate the uptake reaction by adding a radiolabeled monoamine (e.g., [³H]-serotonin, [³H]-norepinephrine, or [³H]-dopamine).

-

Allow the uptake to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

-

Termination and Measurement:

-

Terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Lyse the synaptosomes and measure the amount of radioactivity taken up using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of uptake inhibition at each concentration of the test compound.

-

Determine the IC₅₀ value.

-

In Vivo Models: Assessing Therapeutic Efficacy

Once a compound has demonstrated promising in vitro activity, its efficacy must be evaluated in relevant animal models of disease.

Models for Antidepressant Activity:

-

Forced Swim Test (FST): In this model, rodents are placed in a cylinder of water from which they cannot escape.[6][9] After an initial period of struggling, they adopt an immobile posture. Antidepressant compounds characteristically reduce the duration of immobility.[9]

-

Tail Suspension Test (TST): Mice are suspended by their tails, and the duration of immobility is measured.[9] Similar to the FST, effective antidepressants decrease the time spent immobile.[9]

-

Chronic Unpredictable Mild Stress (CUMS): This model exposes animals to a series of mild, unpredictable stressors over several weeks to induce a state of anhedonia, a core symptom of depression.[6] The efficacy of a test compound is assessed by its ability to reverse this anhedonic state, often measured by a preference for a sweetened solution.[10]

Models for Anorectic (Anti-Obesity) Activity:

-

Diet-Induced Obesity (DIO) Model: Rodents are fed a high-fat diet to induce obesity.[10][11] The test compound is then administered, and its effects on food intake, body weight, and body composition are monitored over time.[5][10]

-

Food Intake Monitoring: In both lean and obese animals, the acute and chronic effects of a compound on food consumption are measured.[5][10] This helps to determine if the weight loss is due to a reduction in appetite.

Conclusion and Future Directions

The 3-phenylcyclobutan-1-amine scaffold represents a highly promising platform for the discovery and development of novel monoamine reuptake inhibitors. Its synthetic tractability and the potential for fine-tuning its pharmacological profile through targeted chemical modifications make it an attractive starting point for medicinal chemists. The insights into the structure-activity relationships of related compounds, such as sibutramine, provide a valuable roadmap for the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on the systematic exploration of the chemical space around the 3-phenylcyclobutan-1-amine core. The generation of focused libraries of compounds with diverse substitutions on the phenyl ring and the amine moiety, coupled with rigorous in vitro and in vivo evaluation, will be crucial for elucidating more detailed structure-activity relationships. Furthermore, a deeper understanding of the stereochemical requirements for optimal activity will be essential for the development of single-enantiomer drugs with improved therapeutic indices. As our understanding of the neurobiology of psychiatric and metabolic disorders continues to evolve, the 3-phenylcyclobutan-1-amine scaffold is poised to play a significant role in the development of the next generation of CNS-acting therapeutics.

References

- 1. What are Monoamine reuptake inhibitor and how do they work? [synapse.patsnap.com]

- 2. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. alliedacademies.org [alliedacademies.org]

- 5. Regulation of body weight and carcass composition by sibutramine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US9238625B2 - Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. No compelling evidence that sibutramine prolongs life in rodents despite providing a dose-dependent reduction in body weight - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sibutramine reduces feeding, body fat and improves insulin resistance in dietary-obese male Wistar rats independently of hypothalamic neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The utility of animal models to evaluate novel anti-obesity agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Phenylcyclobutan-1-amine Hydrochloride for Research Applications

Disclaimer: This document is intended for research and informational purposes only. 3-Phenylcyclobutan-1-amine hydrochloride is a research chemical and is not intended for human or veterinary use. All handling and experimentation should be conducted by trained professionals in a controlled laboratory setting, adhering to all applicable safety guidelines.

Executive Summary

This compound is a rigid small molecule scaffold of significant interest in medicinal chemistry and drug discovery. Its structural similarity to known psychoactive compounds and monoamine reuptake inhibitors positions it as a valuable tool for neuroscience research, particularly in the development of novel therapeutics targeting the central nervous system. This guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, its likely mechanism of action as a monoamine reuptake inhibitor, and representative analytical and biological evaluation methods. By contextualizing this compound within the broader landscape of monoamine transporter ligands, this document serves as a foundational resource for researchers exploring its therapeutic potential.

Chemical and Physical Properties

This compound is the hydrochloride salt of 3-phenylcyclobutanamine. The hydrochloride form enhances the compound's stability and solubility in aqueous solutions, making it more amenable for research applications.[1]

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| CAS Number | 90874-40-1 | [2] |

| Molecular Formula | C₁₀H₁₄ClN | [2] |

| Molecular Weight | 183.68 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, DMSO) | General chemical principles |

| Predicted XlogP | 1.6 | [3] |

Synthesis and Characterization

Proposed Synthesis Workflow: Reductive Amination

The conversion of the ketone precursor, 3-phenylcyclobutanone, to the primary amine involves two key steps: the formation of an imine intermediate followed by its reduction.

Caption: Proposed synthesis workflow for 3-Phenylcyclobutan-1-amine HCl.

Representative Experimental Protocol: Synthesis

This protocol is a representative example based on standard reductive amination procedures.[4] Researchers should perform their own optimization.

-

Imine Formation:

-

To a solution of 3-phenylcyclobutanone (1.0 eq) in methanol, add ammonium acetate (10 eq).

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

-

Reduction:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. Causality: NaBH₃CN is a mild reducing agent that selectively reduces the imine in the presence of the ketone, minimizing side reactions.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of 2M HCl until the pH is ~2.

-

Stir for 30 minutes to hydrolyze any remaining imine.

-

Basify the solution to pH >10 with 2M NaOH.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-phenylcyclobutanamine free base.

-

Purify the crude product via flash column chromatography on silica gel.

-

-

Salt Formation:

-

Dissolve the purified free base in diethyl ether.

-

Add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

-

Analytical Characterization

Accurate characterization is paramount for ensuring the identity and purity of the synthesized compound. The following are expected analytical signatures.

¹H-NMR Spectroscopy (Predicted):

-

Aromatic Protons: Multiplet in the range of 7.20-7.40 ppm.

-

Cyclobutane Protons: A series of multiplets between 2.00 and 3.50 ppm. The methine proton attached to the phenyl group and the methine proton attached to the amino group would likely appear as distinct multiplets.

-

Amine Protons: A broad singlet that may be exchangeable with D₂O.

¹³C-NMR Spectroscopy (Predicted):

-

Aromatic Carbons: Peaks in the range of 125-145 ppm.

-

Cyclobutane Carbons: Peaks in the aliphatic region, typically between 30 and 55 ppm.

Mass Spectrometry (Predicted):

-

[M+H]⁺: 148.11208 m/z[3]

-

Common Fragments: Loss of the phenyl group or cleavage of the cyclobutane ring are anticipated fragmentation pathways.

Pharmacological Profile and Mechanism of Action

The structural motif of a phenyl group separated from an amine by a rigid alkyl scaffold is a classic pharmacophore for inhibitors of monoamine transporters.[5] These transporters—dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.

The Monoamine Transporter System

References

An In-depth Technical Guide to the Discovery and History of Phenylcyclobutanamine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylcyclobutanamine scaffold represents an intriguing, albeit less explored, area within medicinal chemistry. While not as extensively studied as its phenylcyclohexylamine or phenylpyrrolidine counterparts, the unique conformational constraints of the cyclobutane ring offer a distinct chemical space for the design of novel therapeutic agents. This guide provides a comprehensive overview of the discovery and history of phenylcyclobutanamine compounds and their analogs, drawing insights from the broader field of monoamine reuptake inhibitors and related cyclic amine derivatives. We will delve into the synthetic strategies, pharmacological profiles, and structure-activity relationships that have emerged from the study of these and structurally related molecules, offering a valuable resource for researchers and drug development professionals interested in this unique chemical class.

Introduction: The Allure of Constrained Scaffolds in Drug Discovery

In the quest for novel therapeutics, medicinal chemists often turn to the strategic modification of known pharmacophores. The introduction of conformational constraints, such as the incorporation of a cyclobutane ring, can have profound effects on a molecule's biological activity. The rigid nature of the cyclobutane moiety can lock a molecule into a specific bioactive conformation, enhancing its affinity and selectivity for a particular biological target. This principle has been a driving force in the exploration of various cyclic amine derivatives as modulators of central nervous system (CNS) targets.

This guide focuses on the phenylcyclobutanamine core, a structure that combines the key pharmacophoric elements of a phenyl group and an amine, held in a specific spatial arrangement by the cyclobutane ring. While direct research on phenylcyclobutanamine is not as abundant as for other cycloalkylamines, a rich history of related compounds provides a fertile ground for understanding their potential.

Historical Context: A Legacy of Amine Reuptake Inhibitors

The story of phenylcyclobutanamine compounds is intrinsically linked to the broader history of monoamine reuptake inhibitors. The discovery of these agents revolutionized the treatment of psychiatric disorders. The journey began with the serendipitous discovery of the antidepressant effects of imipramine in the 1950s, which was found to inhibit the reuptake of norepinephrine and serotonin. This led to the development of a wide array of tricyclic antidepressants and, subsequently, the more selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).

The development of these drugs established a fundamental pharmacophore for monoamine transporter inhibition: an amine and an aryl group separated by a carbon chain. This general structure has been the foundation for the design of countless analogs, with modifications aimed at improving potency, selectivity, and pharmacokinetic properties. The exploration of cyclic amines, including those with cyclobutane, cyclopentane, and cyclohexane rings, represents a logical progression in this field, aiming to refine the spatial relationship between the key functional groups.

Synthetic Pathways to Phenylcyclobutanamine Derivatives

The synthesis of phenylcyclobutanamine derivatives can be approached through several strategic routes, often adapted from methods used for other cycloalkylamines. A common strategy involves the construction of a cyclobutanone intermediate, followed by the introduction of the phenyl and amine functionalities.

Key Synthetic Strategies

-

Reductive Amination of Phenylcyclobutanones: A versatile and widely used method involves the reductive amination of a pre-formed phenylcyclobutanone. This can be achieved in a one-pot reaction using an amine and a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The choice of amine allows for the introduction of various substituents on the nitrogen atom, facilitating the exploration of structure-activity relationships.

-

Ring-Closing Metathesis (RCM): For certain substituted analogs, RCM can be a powerful tool for the construction of the cyclobutene precursor, which can then be reduced and further functionalized to the desired phenylcyclobutanamine.

-

[2+2] Cycloaddition Reactions: Photochemical or metal-catalyzed [2+2] cycloadditions between a substituted alkene and a ketene or another alkene can provide a direct route to the cyclobutane ring system. Subsequent modifications can then be used to install the phenyl and amine groups.

Experimental Protocol: Reductive Amination of 1-Phenylcyclobutanone

This protocol provides a general procedure for the synthesis of N-substituted 1-phenylcyclobutanamines.

-

To a solution of 1-phenylcyclobutanone (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane) is added the desired primary or secondary amine (1.1 eq).

-

The reaction mixture is stirred at room temperature for 1-2 hours to allow for the formation of the corresponding imine or enamine intermediate.

-

A reducing agent, such as sodium borohydride (1.5 eq) or sodium cyanoborohydride (1.5 eq), is added portion-wise to the mixture. Caution: Sodium cyanoborohydride is toxic and should be handled with appropriate safety precautions.

-

The reaction is stirred at room temperature for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

The reaction is quenched by the slow addition of water or a dilute acid solution.

-

The product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-substituted 1-phenylcyclobutanamine.

Caption: Reductive amination workflow for phenylcyclobutanamine synthesis.

Pharmacology and Mechanism of Action

The pharmacological profile of phenylcyclobutanamine compounds is not extensively documented in publicly available literature. However, based on the well-established pharmacology of structurally related arylcycloalkylamines, it is highly probable that they act as monoamine reuptake inhibitors. The primary targets would likely be the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).

The specific affinity and selectivity for these transporters would be dictated by the substitution pattern on both the phenyl ring and the amine, as well as the stereochemistry of the cyclobutane ring. For instance, analogs of other arylcycloalkylamines have been shown to have varying selectivity profiles, ranging from selective inhibitors of a single transporter to triple reuptake inhibitors.

A patent for cycloalkylamines as monoamine reuptake inhibitors suggests their potential utility in treating central nervous system disorders such as depression, anxiety, and schizophrenia.[1]

Caption: Mechanism of action for monoamine reuptake inhibitors.

Structure-Activity Relationships (SAR)

While a detailed SAR for phenylcyclobutanamine compounds is not available, we can infer potential relationships from studies on related arylcycloalkylamines.

Phenyl Ring Substitution

Substitution on the phenyl ring is a critical determinant of potency and selectivity. In many series of monoamine reuptake inhibitors, electron-withdrawing groups, such as halogens, at the 3- and 4-positions of the phenyl ring enhance potency at DAT and NET. The nature and position of these substituents can fine-tune the selectivity profile.

Amine Substitution

The nature of the substituent on the amine nitrogen plays a crucial role in modulating the pharmacological activity. Small alkyl groups, such as methyl or ethyl, are often well-tolerated. Larger or more complex substituents can influence transporter affinity and selectivity, as well as pharmacokinetic properties like metabolic stability and brain penetration.

Stereochemistry

The stereochemistry of the cyclobutane ring, particularly the relative orientation of the phenyl and amino groups, is expected to have a significant impact on biological activity. Different stereoisomers will present the key pharmacophoric elements in different spatial arrangements, leading to variations in their interaction with the binding pockets of the monoamine transporters.

Therapeutic Potential and Future Directions

The potential therapeutic applications of phenylcyclobutanamine compounds lie primarily in the realm of CNS disorders. As potential monoamine reuptake inhibitors, they could be investigated for the treatment of:

-

Depression and Anxiety Disorders: By elevating synaptic levels of serotonin and norepinephrine, these compounds could exert antidepressant and anxiolytic effects.

-

Attention-Deficit/Hyperactivity Disorder (ADHD): Inhibition of DAT and NET is a validated mechanism for the treatment of ADHD.

-

Substance Use Disorders: Modulators of the dopamine system have been explored as potential treatments for addiction.

-

Pain: There is growing evidence for the role of monoamine pathways in the modulation of pain perception.

The unique conformational properties of the cyclobutane ring may offer advantages in terms of selectivity and reduced off-target effects compared to more flexible analogs. Future research in this area should focus on the systematic synthesis and pharmacological characterization of a library of phenylcyclobutanamine derivatives to establish a clear SAR. This would involve a comprehensive evaluation of their potency and selectivity at the monoamine transporters, as well as an assessment of their pharmacokinetic profiles.

Conclusion

The phenylcyclobutanamine scaffold remains a relatively uncharted territory in medicinal chemistry. However, the foundational knowledge from the broader field of monoamine reuptake inhibitors and other arylcycloalkylamines provides a strong rationale for its exploration. The unique structural features of the cyclobutane ring offer the potential for the development of novel CNS agents with improved pharmacological profiles. This guide has aimed to provide a comprehensive overview of the historical context, synthetic strategies, and potential pharmacology of this intriguing class of compounds, serving as a valuable resource to inspire and guide future research endeavors.

References

The Hypothesized Mechanism of Action of 3-Phenylcyclobutan-1-amine Hydrochloride: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the hypothesized mechanism of action of 3-Phenylcyclobutan-1-amine hydrochloride. In the absence of direct, conclusive studies on this specific molecule, this paper synthesizes evidence from structurally related compounds to propose a primary mechanism centered on the inhibition of the norepinephrine transporter (NET). We will delve into the structure-activity relationships that support this hypothesis, the molecular architecture of the norepinephrine transporter, and the downstream signaling implications of its inhibition. Furthermore, this guide provides detailed, field-proven experimental protocols for researchers to validate this hypothesized mechanism, ensuring scientific integrity and fostering further investigation into this promising chemical scaffold.

Introduction: Unveiling a Potential Norepinephrine Reuptake Inhibitor

This compound is a synthetic small molecule characterized by a phenyl group and an amine group attached to a cyclobutane ring. While it has been available as a chemical building block, dedicated pharmacological studies on its mechanism of action are not prevalent in publicly accessible scientific literature. However, the structural motifs present in this compound bear a strong resemblance to known classes of monoamine reuptake inhibitors. Specifically, the presence of a primary amine and a phenyl group separated by a rigid cyclobutane scaffold is a key pharmacophore found in compounds that exhibit high affinity for the norepinephrine transporter (NET).

Norepinephrine reuptake inhibitors (NRIs) are a class of drugs that block the action of the norepinephrine transporter, leading to an increase in the extracellular concentration of norepinephrine in the synaptic cleft. This modulation of noradrenergic neurotransmission is a cornerstone for the treatment of various neurological and psychiatric disorders, including depression, anxiety disorders, and attention-deficit/hyperactivity disorder (ADHD). This guide will, therefore, focus on the compelling hypothesis that this compound functions as a norepinephrine reuptake inhibitor.

The Primary Hypothesized Mechanism: Inhibition of the Norepinephrine Transporter (NET)

The leading hypothesis for the mechanism of action of this compound is the competitive inhibition of the norepinephrine transporter (NET). The NET is a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, a critical step in terminating noradrenergic signaling[1][2]. By blocking this reuptake process, this compound would increase the concentration and duration of norepinephrine in the synapse, thereby enhancing its effects on postsynaptic adrenergic receptors.

Structural Basis for NET Inhibition: A Structure-Activity Relationship (SAR) Perspective

The chemical architecture of this compound provides a strong rationale for its potential interaction with the norepinephrine transporter. The general pharmacophore for many monoamine reuptake inhibitors consists of an amine group and an aromatic ring separated by a carbon scaffold[3]. In 3-Phenylcyclobutan-1-amine, the primary amine group is expected to form a crucial ionic interaction with a conserved aspartate residue (Asp75) in the binding pocket of the NET[4]. The phenyl group likely engages in hydrophobic and π-π stacking interactions with aromatic residues, such as phenylalanine (Phe72, Phe317) and tyrosine (Tyr152), within the transporter's active site, further anchoring the molecule[4]. The cyclobutane ring provides a rigid scaffold that appropriately orients the amine and phenyl moieties for optimal binding.

Studies on related compounds, such as 3,3-diphenylcyclobutylamines, have demonstrated their ability to decrease the accumulation of norepinephrine in brain slices, supporting the role of the cyclobutanamine scaffold in NET inhibition[5].

The Norepinephrine Transporter (NET): A Molecular Overview

The norepinephrine transporter, encoded by the SLC6A2 gene, is a member of the solute carrier 6 family of neurotransmitter transporters[1]. It is a glycoprotein with 12 transmembrane domains, and its function is dependent on the co-transport of sodium and chloride ions along with norepinephrine[1]. The transport process is an active one, driven by the electrochemical gradients of Na+ and Cl- maintained by the Na+/K+-ATPase[6].

The binding of norepinephrine and inhibitors like this compound is thought to occur within a central binding pocket accessible from the extracellular space. This binding event prevents the conformational changes necessary for norepinephrine translocation, effectively blocking its reuptake.

Downstream Signaling Pathways

By inhibiting norepinephrine reuptake, this compound would potentiate the activation of adrenergic receptors (α and β subtypes) on postsynaptic neurons. This can trigger a cascade of intracellular signaling events, depending on the specific receptor subtype and the neuronal circuit involved. For instance, activation of β-adrenergic receptors typically leads to the stimulation of adenylyl cyclase, an increase in cyclic AMP (cAMP) levels, and subsequent activation of protein kinase A (PKA). PKA can then phosphorylate various downstream targets, including ion channels and transcription factors, leading to changes in neuronal excitability and gene expression.

Diagram 1: Hypothesized Signaling Pathway of this compound

Caption: Hypothesized mechanism of this compound.

Experimental Validation: Protocols and Methodologies

To rigorously test the hypothesis that this compound acts as a norepinephrine reuptake inhibitor, the following experimental protocols are recommended.

Radioligand Binding Assay for Norepinephrine Transporter (NET)

This assay determines the binding affinity (Ki) of this compound for the human norepinephrine transporter.

Diagram 2: Workflow for NET Radioligand Binding Assay

Caption: Experimental workflow for the NET radioligand binding assay.

Step-by-Step Protocol:

-

Preparation of Cell Membranes: Utilize a stable cell line expressing the human norepinephrine transporter (hNET), such as HEK293-hNET cells. Grow cells to confluency, harvest, and prepare membrane fractions by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, [³H]nisoxetine (a high-affinity radioligand for NET), and cell membranes.

-

Non-specific Binding (NSB): Assay buffer, [³H]nisoxetine, a high concentration of a known NET inhibitor (e.g., desipramine), and cell membranes.

-

Competitive Binding: Assay buffer, [³H]nisoxetine, varying concentrations of this compound, and cell membranes.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium[7].

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat pre-soaked in polyethyleneimine to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the concentration of this compound. Determine the IC50 value (the concentration that inhibits 50% of specific binding) using non-linear regression. Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for NET[7].

Synaptosomal Norepinephrine Uptake Assay

This functional assay measures the potency (IC50) of this compound in inhibiting the uptake of norepinephrine into isolated nerve terminals (synaptosomes).

Step-by-Step Protocol:

-

Preparation of Synaptosomes: Isolate synaptosomes from a norepinephrine-rich brain region (e.g., hypothalamus or cortex) of a rodent. This involves homogenizing the brain tissue in a sucrose buffer followed by differential centrifugation[8][9].

-

Assay Setup: In microcentrifuge tubes or a 96-well plate, pre-incubate the synaptosomal preparation with varying concentrations of this compound or vehicle for 10-15 minutes at 37°C[10].

-

Initiation of Uptake: Initiate the uptake reaction by adding a fixed concentration of [³H]-norepinephrine.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C, ensuring the uptake is in the linear range[10].

-

Termination of Uptake: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]-norepinephrine[10].

-

Quantification: Lyse the synaptosomes collected on the filters and measure the accumulated radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value by plotting the percentage inhibition of [³H]-norepinephrine uptake against the logarithm of the concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Data Presentation

| Parameter | 3-Phenylcyclobutan-1-amine HCl | Reference Compound (e.g., Desipramine) |

| NET Binding Affinity (Ki) | To be determined | ~4 nM |

| NE Uptake Inhibition (IC50) | To be determined | ~1-10 nM |

Alternative/Additional Mechanisms of Action

While norepinephrine reuptake inhibition is the most probable mechanism of action, other possibilities should be considered. A structurally related compound, 1-phenylcyclobutylamine, has been shown to be an inactivator of monoamine oxidase (MAO)[11]. MAO is an enzyme responsible for the degradation of monoamine neurotransmitters, including norepinephrine. Inhibition of MAO would also lead to increased synaptic levels of norepinephrine. Therefore, it would be prudent to investigate the potential of this compound to inhibit MAO-A and MAO-B using commercially available assay kits.

Conclusion